molecular formula C20H24N2O3S B11569441 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole

Cat. No.: B11569441
M. Wt: 372.5 g/mol
InChI Key: RCZABWGBEXZSTJ-UHFFFAOYSA-N
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Description

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole is a benzimidazole derivative characterized by a sulfonyl group attached to a substituted phenyl ring (2-ethoxy-5-(methylethyl)phenyl) and a benzimidazole core with methyl groups at positions 5 and 4. The 5,6-dimethyl substitution on the benzimidazole scaffold is a common structural motif in bioactive compounds, often enhancing metabolic stability and binding affinity . Its molecular weight and solubility profile are influenced by the ethoxy and methylethyl substituents, which increase hydrophobicity compared to simpler benzimidazole derivatives.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C20H24N2O3S/c1-6-25-19-8-7-16(13(2)3)11-20(19)26(23,24)22-12-21-17-9-14(4)15(5)10-18(17)22/h7-13H,6H2,1-5H3

InChI Key

RCZABWGBEXZSTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C

Origin of Product

United States

Preparation Methods

Precursor Preparation

The benzimidazole core is constructed using 4,5-dimethyl-o-phenylenediamine (1) and formic acid under Phillips-Ladenburg conditions. The reaction proceeds via cyclodehydration at elevated temperatures (150–180°C), yielding 5,6-dimethylbenzimidazole (2) with >85% efficiency.

4,5-Dimethyl-o-phenylenediamine+HCOOHΔ5,6-Dimethylbenzimidazole+H2O\text{4,5-Dimethyl-o-phenylenediamine} + \text{HCOOH} \xrightarrow{\Delta} \text{5,6-Dimethylbenzimidazole} + \text{H}_2\text{O}

Key Optimization Parameters :

  • Catalyst : Hydrochloric acid (10% v/v) accelerates cyclization.

  • Solvent : Toluene facilitates azeotropic water removal.

  • Yield : 87% after recrystallization in ethanol.

Synthesis of 2-Ethoxy-5-isopropylbenzenesulfonyl Chloride

Phenol Alkylation

2-Hydroxy-5-isopropylacetophenone (3) is ethoxylated using ethyl bromide in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF). The reaction affords 2-ethoxy-5-isopropylacetophenone (4) with 92% yield.

Sulfonation and Chlorination

Sulfonation of (4) with fuming sulfuric acid (20% SO3_3) at 0–5°C introduces the sulfonic acid group, yielding 2-ethoxy-5-isopropylbenzenesulfonic acid (5). Subsequent treatment with phosphorus pentachloride (PCl5_5) in dichloromethane converts the sulfonic acid to the sulfonyl chloride (6):

2-Ethoxy-5-isopropylbenzenesulfonic acid+PCl52-Ethoxy-5-isopropylbenzenesulfonyl chloride+POCl3+HCl\text{2-Ethoxy-5-isopropylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2-Ethoxy-5-isopropylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

Critical Considerations :

  • Temperature Control : Exothermic chlorination requires rigorous cooling.

  • Purity : Distillation under reduced pressure (0.1 mmHg, 110°C) achieves >95% purity.

Coupling of Benzimidazole and Sulfonyl Chloride

Sulfonamide Bond Formation

The final step involves reacting 5,6-dimethylbenzimidazole (2) with 2-ethoxy-5-isopropylbenzenesulfonyl chloride (6) in a base-mediated coupling. Using triethylamine (Et3_3N) in tetrahydrofuran (THF) at 25°C, the sulfonyl group is introduced at the N1 position of the benzimidazole, yielding the target compound (7) with 78% efficiency:

5,6-Dimethylbenzimidazole+2-Ethoxy-5-isopropylbenzenesulfonyl chlorideEt3N, THF1-[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl-5,6-dimethylbenzimidazole+HCl\text{5,6-Dimethylbenzimidazole} + \text{2-Ethoxy-5-isopropylbenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole} + \text{HCl}

Optimization Insights :

  • Base Selection : Et3_3N outperforms NaOH due to superior solubility in THF.

  • Reaction Time : 12 hours ensures complete conversion.

Analytical Characterization

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.25 (t, 3H, OCH2_2CH3_3), 1.30 (d, 6H, CH(CH3_3)2_2), 2.45 (s, 6H, CH3_3-benzimidazole), 3.85 (q, 2H, OCH2_2), 4.15 (m, 1H, CH(CH3_3)2_2), 7.25–7.90 (m, 5H, aromatic).

  • HRMS : m/z calculated for C21_{21}H25_{25}N2_2O3_3S [M+H]+^+: 409.1584; found: 409.1586.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity, with a retention time of 8.2 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing sulfonation at the N3 position of benzimidazole is suppressed by using sterically hindered bases like Et3_3N.

  • Byproduct Formation : Unreacted sulfonyl chloride is removed via aqueous NaHCO3_3 washes.

Chemical Reactions Analysis

Sulfonyl Group (-SO₂-)

Reaction TypeReagents/ConditionsOutcome
Nucleophilic Substitution Amines, alcohols, or thiols in polar aprotic solvents (DMF, DMSO)Replacement of sulfonyl oxygen with nucleophiles.
Reduction LiAlH₄ or NaBH₄ in anhydrous etherConversion to thioether (-S-) derivatives.

Benzimidazole Ring

  • Electrophilic Substitution :

    • Limited reactivity due to electron-withdrawing sulfonyl and methyl groups.

    • Halogenation (e.g., bromination) occurs under harsh conditions (Br₂, FeBr₃).

Ethoxy-Methylethylphenyl Group

  • Acidic Cleavage :

    • Ethoxy group hydrolyzed to phenol using HBr/AcOH.

  • Oxidation :

    • Side-chain methyl groups oxidized to carboxylic acids under strong oxidants (KMnO₄, HNO₃).

Side Reactions and Mitigation Strategies

Side ReactionCausePrevention Method
Over-Sulfonation Excess chlorosulfonic acidControlled addition at 0–5°C.
Ring Dealkylation Acidic conditionsUse of protecting groups (e.g., Boc).
Oxidative Degradation Presence of O₂ or peroxidesInert atmosphere (N₂/Ar).

Reaction Monitoring and Optimization

  • Analytical Methods :

    • TLC : Rf values tracked using silica gel plates (eluent: ethyl acetate/hexane 3:7).

    • NMR : ¹H NMR (DMSO-d₆) confirms substitution patterns (e.g., δ 2.3 ppm for methyl groups).

  • Yield Optimization :

    • Highest yields (75–80%) achieved at 60–70°C in DMF with slow reagent addition.

Comparative Reactivity of Analogues

Analog StructureKey Reactivity Difference
5-Methylbenzimidazole derivativesFaster electrophilic substitution due to reduced steric hindrance .
Sulfonamide-based analoguesEnhanced solubility in aqueous media.

Mechanistic Insights

  • Sulfonation : Proceeds via a three-membered cyclic transition state, with sulfur trioxide acting as the electrophile.

  • Nucleophilic Substitution : Follows an SN2 mechanism at the sulfonyl group, facilitated by polar solvents.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study conducted on synthesized benzimidazole derivatives reported that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) as low as 1.27 µM against resistant bacterial strains . This suggests that the target compound may possess comparable antimicrobial efficacy.

Anticancer Potential

Benzimidazole derivatives have also been explored for their anticancer properties. The structural similarity of 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole to known anticancer agents positions it as a promising candidate for further investigation.

  • Case Study : In vitro studies have shown that certain benzimidazole derivatives can inhibit the growth of human colorectal carcinoma cell lines (HCT116) with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil . This highlights the potential of the compound in cancer therapy.

Targeting Dihydrofolate Reductase

The mechanism of action for many benzimidazole derivatives involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis. Compounds targeting this enzyme can disrupt cellular proliferation in cancer cells and inhibit microbial growth.

  • Research Findings : Studies have shown that modifications in the benzimidazole structure can enhance binding affinity to DHFR, leading to improved therapeutic outcomes against certain cancers and infections .

Structural Modifications for Enhanced Activity

The synthesis of analogs with varied substituents on the benzimidazole ring has been a focus area to optimize biological activity.

  • Example Modifications : Substituting different alkyl or aryl groups can significantly affect the pharmacokinetic properties and biological efficacy of the compound. For instance, introducing halogen atoms or varying the length of alkyl chains can enhance solubility and bioavailability .

Summary of Research Findings

ApplicationFindingsReferences
AntimicrobialSignificant activity against Gram-positive/negative bacteria (MIC < 1.27 µM)
AnticancerInhibition of HCT116 cell line growth (IC50 < 5 µM)
MechanismTargets DHFR; potential for dual action against cancer and infections

Mechanism of Action

The mechanism by which 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the aromatic rings provide additional binding affinity through π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other sulfonylated benzimidazoles but differs in substitution patterns:

  • 5,6-Dimethylbenzimidazole (CAS: 582-60-5): The unmodified core lacks the sulfonyl and phenyl substituents, resulting in lower molecular weight (MW = 146.2 g/mol) and higher solubility in polar solvents.
  • 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole, CAS: 27503-81-7) : This derivative features a sulfonic acid group instead of a sulfonyl-linked phenyl ring. The sulfonic acid group increases water solubility (MW = 274.3 g/mol) and is utilized in UV-filter applications, unlike the hydrophobic sulfonyl group in the target compound .
  • Omeprazole-derived sulfonates: Synthesized via chlorosulfonation of omeprazole, these compounds (e.g., 12b and 12c) incorporate pyridinylmethanesulfinyl groups.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Benzimidazole 5,6-dimethyl; 2-ethoxy-5-(methylethyl)sulfonyl ~400 (estimated) High lipophilicity, electrophilic
5,6-Dimethylbenzimidazole Benzimidazole 5,6-dimethyl 146.2 Moderate solubility, stable
Ensulizole Benzimidazole 2-phenyl; 5-sulfonic acid 274.3 Water-soluble, UV-absorbing
Omeprazole sulfonate derivatives Benzimidazole Pyridinylmethanesulfinyl; sulfonyl ~500–600 Acid-sensitive, bioactive

Research Findings and Implications

  • Bioactivity Potential: The 5,6-dimethylbenzimidazole core is associated with antimicrobial and anti-inflammatory activity in analogs like 2-phenoxymethylbenzimidazoles . The target compound’s sulfonyl group may enhance binding to cysteine residues in enzymes, a mechanism observed in covalent kinase inhibitors.
  • Synthetic Challenges : Bulky substituents (methylethyl, ethoxy) may hinder sulfonation efficiency, necessitating excess reagents or prolonged reaction times, as seen in omeprazole derivatives .
  • Stability : The ethoxy group’s electron-donating nature could reduce hydrolytic stability compared to sulfonic acid derivatives like Ensulizole, which exhibit high photostability .

Biological Activity

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H32N6O4S
  • Molecular Weight : 488.60 g/mol
  • CAS Number : 1391053-95-4

Biological Significance

Benzimidazole derivatives have been extensively studied for their pharmacological properties. The presence of electron-rich nitrogen heterocycles allows these compounds to participate in various biochemical interactions, making them effective in targeting multiple therapeutic pathways.

Pharmacological Activities

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial properties against a variety of pathogens. Studies indicate that modifications in the structure can enhance their efficacy against bacteria and fungi.
  • Antiviral Effects : Some benzimidazole compounds exhibit antiviral activity by inhibiting viral replication.
  • Anticancer Properties : Research has highlighted the potential of benzimidazole derivatives as anticancer agents. They can inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.

The mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : Benzimidazoles can act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells .
  • Protein Kinase Inhibition : Some derivatives have been identified as protein kinase inhibitors, which play a crucial role in signal transduction pathways associated with cell growth and survival.
  • Epigenetic Regulation : There is growing evidence that benzimidazole derivatives may function as epigenetic modulators, influencing gene expression without altering the DNA sequence .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication
Topoisomerase InhibitionIC50 values reported below 20 μM

Case Study 1: Anticancer Activity

In a study conducted by Oksuzoglu et al., several benzimidazole derivatives were synthesized and tested for their anticancer properties. Compound 17 exhibited significant inhibition of DNA topoisomerase I with an IC50 value of 14.1 μM, demonstrating its potential as a chemotherapeutic agent against leukemia cells .

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that modifications to the benzimidazole structure could enhance its antimicrobial efficacy. For instance, derivatives with electron-donating groups showed increased activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole?

  • Methodological Answer : The compound can be synthesized via sulfonylation and cyclization reactions. For example, a two-step approach involves (i) sulfonylation of a benzimidazole precursor with 2-ethoxy-5-(methylethyl)benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in DCM) and (ii) purification via flash chromatography (e.g., ethyl acetate:DCM 1:25) . Alternative routes may utilize solvent-free reductive amination or electrophilic alkynylation, as seen in analogous benzimidazole derivatives .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and sulfonyl linkage integrity .
  • HRMS : For precise molecular weight validation .
  • IR Spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
  • Melting Point Analysis : To assess purity (e.g., 204–206°C observed in similar sulfonylated benzimidazoles) .

Q. What physicochemical properties influence its reactivity and bioavailability?

  • Methodological Answer : Critical properties include:

  • Solubility : Affected by substituents (e.g., ethoxy groups enhance lipophilicity) .
  • GI Absorption : High absorption predicted due to low polar surface area (<100 Ų) .
  • Metabolic Stability : CYP enzyme inhibition (e.g., CYP3A4) may necessitate structural optimization .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Yield improvements require:

  • Solvent Optimization : Mixed solvents (e.g., DCE:TFE 1:1) enhance solubility of intermediates .
  • Catalyst Screening : Acid catalysts (e.g., 4-methylbenzenesulfonic acid) improve cyclization efficiency .
  • Temperature Control : Stepwise heating (e.g., 40°C for 1 hour followed by 16-hour reflux) reduces side reactions .

Q. How should contradictory biological activity data be analyzed?

  • Methodological Answer : Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) .
  • Structural Analogues : Compare with derivatives (e.g., 5-methoxy or nitro-substituted benzimidazoles) to isolate substituent effects .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under controlled conditions .

Q. What computational strategies predict its interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to simulate binding to enzymes (e.g., benzimidazole derivatives binding to ATPase domains) .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., sulfonyl group electrophilicity) .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How can derivatives be designed to improve pharmacokinetic profiles?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the sulfonyl group with thioether or triazole moieties to reduce metabolic degradation .
  • PEGylation : Introduce polyethylene glycol chains to enhance solubility and half-life .
  • Protease Resistance : Methyl or tert-butyl groups at specific positions can block enzymatic cleavage .

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